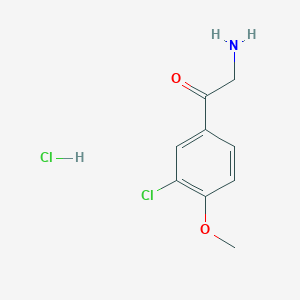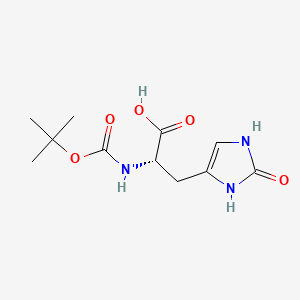
Boc-L-His(2-Oxo)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-His(2-Oxo)-OH, also known as N-tert-butoxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-His(2-Oxo)-OH typically involves the protection of the amino group of L-histidine with a Boc group. This can be achieved by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-His(2-Oxo)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-Histidine.
Coupling: Peptides containing histidine residues.
Substitution: Substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-L-His(2-Oxo)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The primary function of Boc-L-His(2-Oxo)-OH is to protect the amino group of histidine during peptide synthesis. The Boc group prevents unwanted reactions by blocking the amino group, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-His(3-BOM)-OSU: Another protected form of histidine with a different protecting group.
Boc-L-His(2-Oxo)-OMe: A methyl ester derivative of Boc-L-His(2-Oxo)-OH.
Boc-L-His(2-Oxo)-NH2: An amide derivative of this compound.
Uniqueness
This compound is unique due to its specific protecting group (Boc) and its application in peptide synthesis. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it a versatile and widely used protecting group in peptide chemistry.
Eigenschaften
Molekularformel |
C11H17N3O5 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)4-6-5-12-9(17)13-6/h5,7H,4H2,1-3H3,(H,14,18)(H,15,16)(H2,12,13,17)/t7-/m0/s1 |
InChI-Schlüssel |
CHGVQMPAMWUFOT-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)N1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


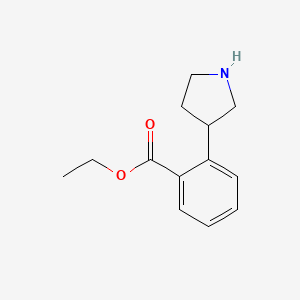
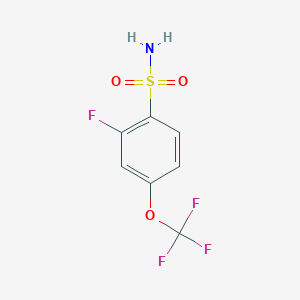

![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
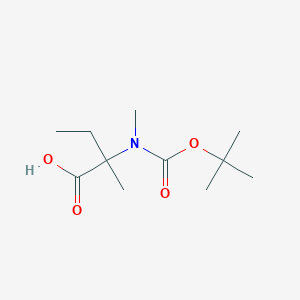

![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
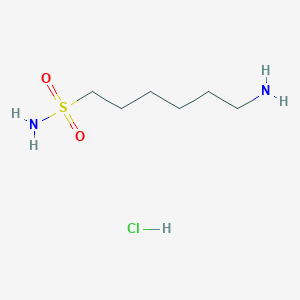
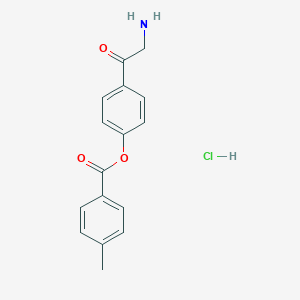
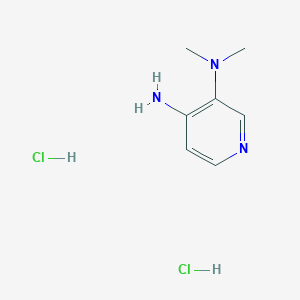
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
